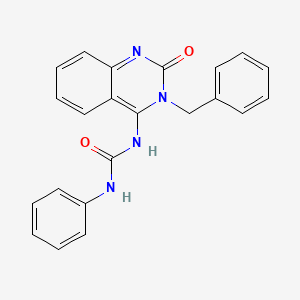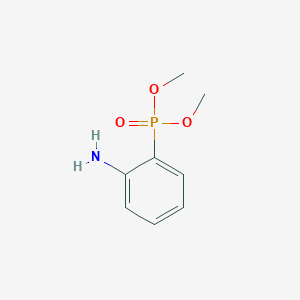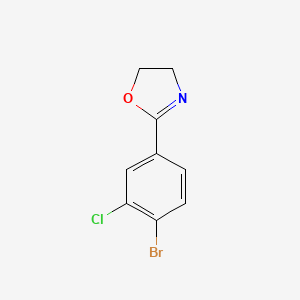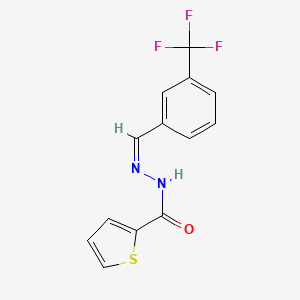
N'-((3-(Trifluoromethyl)phenyl)methylene)-2-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-((3-(Trifluoromethyl)phenyl)methylene)-2-thiophenecarbohydrazide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The presence of the thiophene ring adds to its versatility and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((3-(Trifluoromethyl)phenyl)methylene)-2-thiophenecarbohydrazide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-thiophenecarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
N’-((3-(Trifluoromethyl)phenyl)methylene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group and thiophene ring can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
N’-((3-(Trifluoromethyl)phenyl)methylene)-2-thiophenecarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N’-((3-(Trifluoromethyl)phenyl)methylene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, potentially leading to various biological effects. The thiophene ring may also contribute to its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- N-(3-(Trifluoromethyl)phenyl)thiourea
- 3-(Trifluoromethyl)benzaldehyde
- 2-Thiophenecarbohydrazide
Uniqueness
N’-((3-(Trifluoromethyl)phenyl)methylene)-2-thiophenecarbohydrazide is unique due to the combination of the trifluoromethyl group and the thiophene ring, which imparts distinct chemical and biological properties
特性
分子式 |
C13H9F3N2OS |
|---|---|
分子量 |
298.29 g/mol |
IUPAC名 |
N-[(Z)-[3-(trifluoromethyl)phenyl]methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H9F3N2OS/c14-13(15,16)10-4-1-3-9(7-10)8-17-18-12(19)11-5-2-6-20-11/h1-8H,(H,18,19)/b17-8- |
InChIキー |
CGZLYDWQNPQBEA-IUXPMGMMSA-N |
異性体SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=N\NC(=O)C2=CC=CS2 |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=NNC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



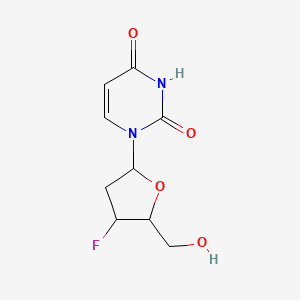
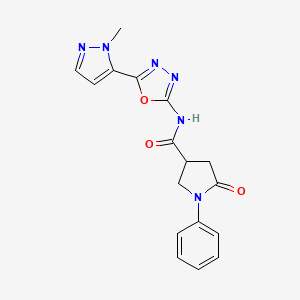
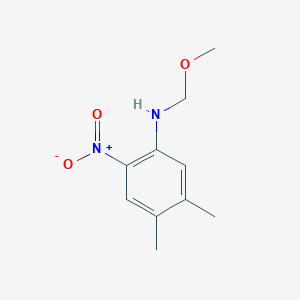

![Cyclopentyl 2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate](/img/structure/B14115039.png)
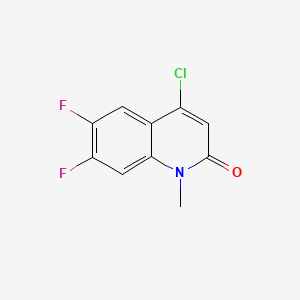
![ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B14115051.png)
![Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B14115061.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14115067.png)
